4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13BrO |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H13BrO/c1-3-11-10-13(6-9-15(11)16)12-4-7-14(17-2)8-5-12/h3-10H,1H2,2H3 |
InChI Key |
VUWQZFQPUXVZAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=C |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathways for Functionalized Biphenyl Formation
Detailed Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most prevalent methods for constructing the biphenyl (B1667301) scaffold. wikipedia.org The catalytic cycle for these reactions is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition to Palladium(0) Centers
The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. libretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. The reactivity of the aryl halide is dependent on the nature of the halogen, with the reaction rate generally following the trend I > Br > Cl. For the synthesis of a biphenyl like the target compound, this step would likely involve the reaction of a substituted bromobenzene (B47551) with a Pd(0) catalyst.
The oxidative addition can proceed with retention of stereochemistry with vinyl halides, while leading to inversion with allylic and benzylic halides. wikipedia.org The initial product of this step is a cis-palladium complex, which often rapidly isomerizes to the more stable trans-complex. wikipedia.org
Transmetalation Processes Involving Organometallic Reagents
Following oxidative addition, the transmetalation step occurs, where an organic group from an organometallic reagent is transferred to the palladium(II) center. In the context of the Suzuki-Miyaura reaction, this reagent is typically an organoboron compound, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org For the formation of 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl, this would likely involve the reaction of the initially formed arylpalladium(II) halide with 4-methoxyphenylboronic acid.
A crucial aspect of the transmetalation step in the Suzuki-Miyaura coupling is the requirement of a base. wikipedia.orgorganic-chemistry.org The base activates the organoboron compound, enhancing the polarization of the organic ligand and facilitating its transfer to the palladium center. organic-chemistry.org The exact mechanism of transmetalation is still a subject of investigation, but it is widely accepted that the base plays a critical role in this ligand exchange. wikipedia.org
| Step | Description | Key Intermediates/Reagents |
| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | Aryl halide, Pd(0) complex |
| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Organoboron compound, Base |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Di-organopalladium(II) complex |
Reductive Elimination as the Product-Forming Step
The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the palladium(II) complex couple, forming the new carbon-carbon bond of the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org This process is typically concerted and is the product-forming step of the reaction. The Suzuki coupling generally proceeds with retention of configuration for both the organoboron reagent and the halide. wikipedia.org
Mechanistic Aspects of Direct C-H Functionalization of Biphenyls
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including biphenyls. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more direct route to the desired products.
Role of Ligands and Metal Complexes in C-H Bond Activation
In direct C-H functionalization reactions, ligands and the choice of metal complex play a pivotal role in determining the reactivity and selectivity of the transformation. For the functionalization of biphenyls, palladium catalysts are often employed. mdpi.com The ligands coordinate to the metal center, influencing its electronic properties and steric environment, which in turn dictates which C-H bond is activated.
Substituted 2-pyridone ligands, for instance, have been shown to be key in assisting the cleavage of the meta-C-H bond in the concerted metalation-deprotonation (CMD) process of biaryl compounds. nih.gov The CMD mechanism involves the simultaneous cleavage of the C-H bond and formation of the metal-carbon bond, often facilitated by a base or a ligand acting as a proton shuttle.
Computational Insights into Transition States and Intermediates in Remote C-H Functionalization
Computational studies, particularly Density Functional Theory (DFT), have provided invaluable insights into the transition states and intermediates involved in C-H functionalization reactions. nih.gov These studies can help to elucidate the factors that control the regioselectivity of these transformations.
Reaction Kinetics and Thermodynamic Considerations for Substituted Biphenyl Synthesis
The synthesis of functionalized biphenyls, such as this compound, is governed by fundamental principles of reaction kinetics and thermodynamics. The feasibility and rate of formation are dictated by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes during the reaction. mdpi.com Thermodynamic analysis is crucial for determining the equilibrium position of the reaction, while kinetics describes the rate at which this equilibrium is approached.
Thermodynamic studies on substituted biphenyls provide critical data for process optimization. For instance, the thermodynamic properties of biphenyl and its derivatives have been determined through precise calorimetric measurements, establishing a basis for predicting the properties of a wide range of related structures. osti.gov In the context of methoxy-substituted biphenyls, understanding their thermodynamic stability is key. The hydrogenation and dehydrogenation processes, relevant in the context of liquid organic hydrogen carriers (LOHCs), are analyzed thermodynamically to determine the equilibrium temperature (Teq), where ΔG = 0. mdpi.com At this temperature, the enthalpic and entropic contributions are balanced. For hydrogenation to be favorable, the enthalpy term typically dominates at lower temperatures. mdpi.com
Below is a table summarizing key thermodynamic parameters for a related substituted biphenyl, which helps in understanding the energy landscape of such molecules.
| Property | Value | Compound | Method |
| Standard Molar Vaporisation Enthalpy (ΔlgHm°) | 79.9 ± 0.9 kJ·mol⁻¹ | 4-methoxy-biphenyl | Transpiration Method |
| Standard Molar Vaporisation Enthalpy (ΔlgHm°) | 76.5 ± 5.0 kJ·mol⁻¹ | 4-methoxy-biphenyl | Calculated from Boiling Point |
| Standard Molar Formation Enthalpy (Gas, ΔfHm°) | -26.3 ± 2.0 kJ·mol⁻¹ | 4-methoxy-biphenyl | G4 quantum-chemical method |
| Equilibrium Temperature (Dehydrogenation, Teq) | 569 K | 4-methoxy-cyclohexylbenzene | G4 quantum-chemical method |
This data is based on studies of 4-methoxy-biphenyl and its hydrogenated counterpart, providing a model for the thermodynamic considerations in the synthesis and reactions of similar structures like this compound. mdpi.com
Stereoselectivity and Regioselectivity in the Introduction of the Vinyl Moiety
The introduction of a vinyl group onto a substituted biphenyl core, as in this compound, involves critical considerations of stereoselectivity and regioselectivity. Regioselectivity pertains to the specific position on the aromatic ring where the vinyl group is attached, while stereoselectivity relates to the three-dimensional arrangement of the resulting molecule.
Regioselectivity: The placement of the vinyl group is highly dependent on the synthetic method employed. In electrophilic vinylation reactions using hypervalent iodine(III) reagents like vinylbenziodoxolones (VBX), the regiochemical outcome (i.e., the formation of an internal versus a terminal alkene) can be controlled by the nature of the nucleophile. nih.govnih.gov Mechanistic studies combining NMR, deuterium (B1214612) labeling, and computational analysis have shown that different nucleophile classes react via distinct pathways. nih.govchemrxiv.org For instance, monodentate nucleophiles may favor a ligand coupling mechanism leading to internal alkenes, whereas ambident nucleophiles can react through a Michael-type addition to yield terminal alkenes. nih.govnih.gov This principle allows for predictable control over the vinylation position. A general trend suggests that ambident nucleophiles tend to produce terminal alkenes, while monodentate or strong nucleophiles favor the formation of internal alkenes. nih.gov
Factors influencing the regioselectivity of vinylation reactions are summarized in the table below.
| Factor | Influence on Regioselectivity | Mechanistic Pathway | Resulting Product |
| Nucleophile Type | Ambident (e.g., phosphine (B1218219) oxides) | Michael-type Addition | Terminal Alkene |
| Nucleophile Type | Monodent (e.g., thiols) | Ligand Coupling | Internal Alkene |
| Nucleophile Strength | Strong nucleophiles | I-Nu coordination followed by ligand coupling | Internal Alkene |
This table is based on mechanistic investigations of vinylbenziodoxolone (VBX) vinylations, which provide a framework for understanding the regioselective introduction of vinyl groups. nih.govnih.gov
Stereoselectivity: Stereoselectivity in the synthesis of vinyl biphenyls is multifaceted. For the vinyl group itself, reactions can be designed to favor the formation of either the (E) or (Z) isomer. Furthermore, the presence of bulky substituents at the ortho positions of the biphenyl core can lead to restricted rotation around the single bond connecting the two phenyl rings. youtube.comslideshare.net This phenomenon, known as atropisomerism, results in stable, non-interconverting enantiomers if the rotational energy barrier is sufficiently high (typically >80-100 kJ/mol). slideshare.net For a molecule like this compound, the presence of the vinyl and bromo groups at the ortho-positions (positions 3 and 4 relative to the other ring) could potentially hinder rotation, although the barrier might not be high enough for stable atropisomers at room temperature without additional bulky groups at the other ortho positions (2' and 6'). youtube.com
The stereochemistry of reactions involving the vinyl group, such as photocyclization, has also been investigated. The photocyclization of 2-vinylbiphenyls can proceed through either a singlet or triplet excited state. cdnsciencepub.comnih.gov Cyclization from the singlet excited state is often a stereoselective concerted conrotatory process, whereas the triplet state reaction can be non-stereoselective. cdnsciencepub.com The final stereochemistry of the product is established during the initial cyclization event. nih.gov
Derivatization and Advanced Functionalization Strategies for 4 Bromo 4 Methoxy 3 Vinyl 1,1 Biphenyl
Transformations of the Aryl Bromide Moiety
The carbon-bromine bond in the 4-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl structure is a versatile handle for introducing further molecular complexity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Palladium-catalyzed cross-coupling reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. The choice of coupling partner and reaction conditions can be tailored to introduce a wide variety of substituents.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl linkages by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. wikipedia.orglibretexts.orgthermofisher.com For this compound, a Suzuki-Miyaura coupling could be employed to introduce an additional aryl or heteroaryl group, leading to extended conjugated systems. The electron-donating methoxy (B1213986) group and the vinyl substituent may influence the electronic properties of the substrate, potentially affecting the reaction kinetics. organic-chemistry.org
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene, offering a route to substituted stilbenes and other vinylated aromatic compounds. beilstein-journals.orgwikipedia.orgorganic-chemistry.org Reacting this compound with various alkenes can lead to the formation of extended π-systems with interesting photophysical properties. The success of the Heck reaction is often dependent on the choice of palladium catalyst, ligand, and base. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgyoutube.comacsgcipr.org This is a key transformation for the synthesis of arylamine derivatives, which are prevalent in pharmaceuticals and organic electronic materials. The reaction is typically carried out in the presence of a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. acs.org
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Resulting Structure |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Terphenyl derivative |
| Heck-Mizoroki | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Stilbene derivative |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | N-Aryl amine derivative |
While palladium-catalyzed reactions are predominant, other transformations of the aryl bromide are also conceivable.
Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic aromatic substitution on unactivated aryl halides is challenging and requires harsh reaction conditions. libretexts.orgyoutube.comyoutube.com The presence of the electron-donating methoxy group and the vinyl group does not significantly activate the ring towards nucleophilic attack. Therefore, reactions with strong nucleophiles would likely require high temperatures and pressures.
Halogen Exchange: The bromine atom could potentially be exchanged for another halogen, such as iodine, through a halogen-exchange reaction, which could facilitate subsequent coupling reactions due to the higher reactivity of aryl iodides.
Chemical Reactivity and Functionalization of the Vinyl Group
The vinyl group on the biphenyl (B1667301) scaffold is a site of rich chemical reactivity, allowing for a variety of transformations including additions, oxidations, reductions, and polymerizations.
The double bond of the vinyl group is susceptible to a range of addition reactions.
Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. libretexts.org This transformation is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This allows for the saturation of the vinyl group without affecting the aromatic rings.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond can yield a dihaloethane derivative. mt.comyoutube.comlibretexts.org This reaction proceeds readily and can be a precursor for further synthetic manipulations.
The oxidation state of the vinyl group can be readily altered to introduce new functional groups.
Epoxidation: The vinyl group can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities.
Ozonolysis: Ozonolysis provides a method for the cleavage of the carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.commsu.edu Depending on the workup conditions, this reaction can yield an aldehyde or a carboxylic acid. Reductive workup (e.g., with dimethyl sulfide) would yield the corresponding benzaldehyde (B42025) derivative, while oxidative workup (e.g., with hydrogen peroxide) would produce the benzoic acid derivative. youtube.com
The vinyl group makes this compound a potential monomer for the synthesis of polymers with tailored properties. The biphenyl unit in the polymer backbone can impart desirable thermal and mechanical properties.
Radical Polymerization: Free radical polymerization of vinylbiphenyl derivatives can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). rsc.orgrsc.org The resulting polymer would feature a polystyrene-like backbone with pendant 4-bromo-4'-methoxybiphenyl (B1277834) units.
Cationic Polymerization: The presence of the electron-donating methoxy group can stabilize a carbocationic intermediate, making the monomer potentially suitable for cationic polymerization. rsc.orgacs.orgcmu.eduacs.org Lewis acids or protonic acids can be used as initiators.
Anionic Polymerization: Anionic polymerization of vinylbiphenyl monomers has been reported, typically initiated by organolithium reagents at low temperatures. acs.orgacs.orgelsevierpure.comeresearchco.comsemanticscholar.org This method can offer good control over the polymer's molecular weight and architecture.
| Polymerization Type | Initiator/Catalyst | Key Characteristics |
| Radical | AIBN or BPO | Tolerant to a wide range of functional groups. |
| Cationic | Lewis Acids (e.g., BF₃·OEt₂) | Suitable for monomers with electron-donating groups. |
| Anionic | Organolithium reagents (e.g., n-BuLi) | Can produce polymers with well-defined structures. |
Chemical Modifications of the Methoxy Substituent
The methoxy group in this compound is a versatile handle for further molecular elaboration. Its electronic properties influence the reactivity of the aromatic ring to which it is attached, and it can be chemically modified to introduce new functionalities.
The conversion of the methoxy group to a hydroxyl group is a critical transformation, as the resulting phenolic derivative can serve as a precursor for a wide range of subsequent reactions, including etherification, esterification, and coupling reactions. A common and effective method for the demethylation of aryl methyl ethers is the use of Lewis acids, with boron tribromide (BBr₃) being a particularly efficient reagent for this purpose.
The reaction with BBr₃ typically proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. Subsequent hydrolysis of the resulting aryloxyboron dibromide intermediate yields the desired phenol (B47542).
Table 1: Hypothetical Reaction Conditions for Demethylation of this compound
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| BBr₃ | Dichloromethane (DCM) | -78 to 25 | 4 | 90 |
| HBr | Acetic Acid | 120 | 12 | 75 |
| Pyridinium hydrochloride | (Melt) | 210 | 2 | 80 |
The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring via resonance. In the context of this compound, the methoxy group on one of the biphenyl rings will direct incoming electrophiles primarily to the positions ortho to it, as the para position is already substituted.
This directing effect can be exploited to introduce a variety of substituents at the positions adjacent to the methoxy group. The steric hindrance from the adjacent biphenyl ring may influence the ratio of the two possible ortho products.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Directed by the Methoxy Group
| Electrophilic Reagent | Electrophile | Predicted Major Product(s) |
| Br₂/FeBr₃ | Br⁺ | 4-Bromo-3'-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl and/or 4-Bromo-5'-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl |
| HNO₃/H₂SO₄ | NO₂⁺ | 4-Bromo-4'-methoxy-3'-nitro-3-vinyl-1,1'-biphenyl and/or 4-Bromo-4'-methoxy-5'-nitro-3-vinyl-1,1'-biphenyl |
| (CH₃CO)₂O/AlCl₃ | CH₃CO⁺ | 1-(5-Bromo-4'-(4-methoxyphenyl)-[1,1'-biphenyl]-3-yl)ethan-1-one and/or 1-(3'-Bromo-4'-(4-methoxyphenyl)-[1,1'-biphenyl]-3-yl)ethan-1-one |
Regioselective Functionalization of the Biphenyl Rings
Achieving regiocontrol in the functionalization of the biphenyl core is crucial for the synthesis of well-defined derivatives. The existing substituents on both rings of this compound play a significant role in directing further transformations.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group, such as the methoxy group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
For this compound, the methoxy group can direct lithiation to the ortho positions on its own ring. The choice of the organolithium base and reaction conditions is critical to avoid competing reactions, such as lithium-halogen exchange at the bromo-substituted ring.
Table 3: Hypothetical Examples of Directed Ortho-Metalation of this compound
| Lithiating Agent | Electrophile | Functional Group Introduced | Hypothetical Product |
| n-BuLi/TMEDA | (CH₃)₃SiCl | -Si(CH₃)₃ | 4-Bromo-4'-methoxy-3'-(trimethylsilyl)-3-vinyl-1,1'-biphenyl |
| s-BuLi | DMF | -CHO | 5-Bromo-4'-(4-methoxyphenyl)-[1,1'-biphenyl]-3-carbaldehyde |
| t-BuLi | I₂ | -I | 4-Bromo-3'-iodo-4'-methoxy-3-vinyl-1,1'-biphenyl |
The outcome of electrophilic aromatic substitution on the biphenyl core is determined by the interplay of the directing effects of all existing substituents: the bromo, methoxy, and vinyl groups.
Ring A (4-Bromo-3-vinylphenyl group): The bromo group is a deactivating ortho-, para-director. The vinyl group is a weakly activating ortho-, para-director. The directing effects of these two groups will compete. Substitution is likely to occur at the positions ortho and para to the vinyl group and ortho to the bromo group, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
Ring B (4'-methoxyphenyl group): As discussed previously, the methoxy group is a strong activating ortho-, para-director. Since the para position is blocked, electrophilic attack will be directed to the ortho positions.
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-4'-methoxy-3'-nitro-3-vinyl-1,1'-biphenyl |
| Bromination | Br₂, FeBr₃ | 4-Bromo-3'-bromo-4'-methoxy-3-vinyl-1,1'-biphenyl |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3'-(4-Bromo-3-vinylphenyl)-2-methoxyphenyl)ethan-1-one |
Computational and Theoretical Studies of 4 Bromo 4 Methoxy 3 Vinyl 1,1 Biphenyl
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional structure, electron distribution, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively large molecules like substituted biphenyls. A DFT analysis of 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl would involve geometry optimization to find the lowest energy arrangement of its atoms and subsequent calculations to determine its electronic properties.
Conformational Analysis and Torsional Barriers of the Biphenyl (B1667301) Core
The defining structural feature of biphenyl derivatives is the torsional or dihedral angle between the two phenyl rings. This angle is determined by the balance between the stabilizing effects of π-conjugation, which favors a planar structure, and the destabilizing steric hindrance between substituents, particularly those at the ortho positions. nih.gov
For this compound, a computational study would calculate the potential energy surface as a function of the inter-ring dihedral angle. This would identify the most stable conformation (the global minimum on the energy surface) and the energy barriers for rotation between different conformations. rsc.orgresearchgate.net The presence of the vinyl group at the 3-position and the bromo group at the 4-position would influence the electronic and steric environment, but significant steric clash dictating a large torsional angle is not expected as there are no ortho-substituents. nih.gov
Hypothetical Data Table for Conformational Analysis This table illustrates the type of data that a DFT study would generate. The values are hypothetical.
| Conformational State | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Ground State (Twisted) | 40-45 | 0.00 |
| Planar Transition State | 0 | 1.5 - 2.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
An FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govthaiscience.info The location of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The methoxy (B1213986) group, being electron-donating, and the vinyl group, participating in conjugation, would be expected to significantly influence the energy and distribution of the HOMO.
Hypothetical Data Table for FMO Analysis This table illustrates the type of data that a DFT study would generate. The values are hypothetical.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.8 | Indicates electron-donating ability |
| ELUMO | -1.2 | Indicates electron-accepting ability |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor.
Negative Regions (Red/Yellow): Indicate electron-rich areas, susceptible to electrophilic attack. For this molecule, such regions would be expected around the oxygen atom of the methoxy group and potentially the π-systems of the vinyl group and phenyl rings. thaiscience.inforesearchgate.net
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These regions are often found around hydrogen atoms. researchgate.net
The MEP map provides a clear, intuitive prediction of how the molecule will interact with other charged or polar species.
Ab Initio and Semi-Empirical Methods for Complementary Insights
While DFT is a workhorse, other methods can provide complementary information.
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. They can offer higher accuracy for certain properties, such as dispersion interactions, but are more computationally expensive. acs.org An MP2 calculation could be used to benchmark the torsional barrier heights obtained from DFT.
Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches of large molecules, although with lower accuracy.
Theoretical Modeling of Intermolecular Interactions
The way molecules interact with each other governs their macroscopic properties, such as their state (solid, liquid, gas) and crystal structure. For para-substituted biphenyls, intermolecular interactions like π-π stacking and specific contacts involving substituents (e.g., Br···Br or C-H···π interactions) are known to be significant in determining crystal packing. researchgate.net
A theoretical study would model these interactions in dimers or larger clusters of this compound. By calculating the binding energies of different spatial arrangements, researchers could predict the most stable packing motifs. The presence of the bromo, methoxy, and vinyl groups would offer a variety of potential interaction sites, including halogen bonding (involving the bromine atom), hydrogen bonding (involving the methoxy group), and π-stacking between the biphenyl cores.
Analysis of Halogen Bonding Interactions Involving the Bromo Substituent
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. acs.orgwikipedia.org This interaction is directional and arises from the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond to the halogen. acs.org In the case of this compound, the bromine atom at the 4-position is a potential halogen bond donor.
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in characterizing these interactions. mdpi.com Theoretical calculations can predict the strength, directionality, and geometry of halogen bonds. For the title compound, the bromo substituent's ability to form halogen bonds would be influenced by the electronic nature of the biphenyl ring system. The presence of the electron-donating methoxy group on the second phenyl ring can modulate the electronic properties of the entire molecule, which in turn affects the magnitude of the σ-hole on the bromine atom.
The strength of halogen bonds can range from weak (a few kJ/mol) to comparable to hydrogen bonds (up to 200 kJ/mol). wikipedia.org The interaction energy is a key parameter calculated to quantify the strength of the halogen bond. This can be dissected into electrostatic, exchange-repulsion, polarization, and dispersion components to provide a deeper understanding of the nature of the interaction.
Illustrative Data on Halogen Bonding Interactions
Disclaimer: The following table contains illustrative data based on typical values found in the literature for similar bromo-aromatic compounds, as specific computational data for this compound is not available.
| Interaction Parameter | Illustrative Value/Range | Method of Calculation |
| Halogen Bond Energy (vs. a generic Lewis base) | -3 to -8 kcal/mol | DFT (e.g., B3LYP-D3/def2-TZVPP) |
| C-Br•••N/O Distance | 2.8 - 3.2 Å | Geometry Optimization |
| C-Br•••N/O Angle | 160° - 180° | Geometry Optimization |
| σ-hole Electrostatic Potential | +15 to +30 kcal/mol | Molecular Electrostatic Potential (MEP) Analysis |
Understanding Weak Interactions and Their Role in Molecular Recognition
Beyond halogen bonding, a variety of other weak, non-covalent interactions play a crucial role in determining the supramolecular chemistry and molecular recognition properties of this compound. These interactions, though individually weak, collectively contribute to the stability of molecular aggregates and complexes. nih.govscispace.com
These weak forces include:
π-π stacking: The aromatic rings of the biphenyl scaffold can interact with other aromatic systems through π-π stacking. The relative orientation of the rings (e.g., face-to-face, parallel-displaced) influences the strength of this interaction.
C-H•••π interactions: Hydrogen atoms, particularly those of the vinyl group and the aromatic rings, can interact with the π-electron clouds of neighboring aromatic rings.
van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms and molecules.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and characterizing these weak interactions. scispace.com These analyses can identify bond critical points and regions of weak attractive or repulsive interactions within a molecular system. In the context of molecular recognition, the specific arrangement of the bromo, methoxy, and vinyl substituents on the biphenyl framework creates a unique three-dimensional landscape of interaction sites that can be selectively recognized by other molecules, such as receptors in a biological system. ox.ac.uk
Stereochemical Analysis and Atropisomerism in Biphenyl Derivatives
The phenomenon of atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.gov In substituted biphenyls, bulky groups at the ortho positions of the two phenyl rings can sterically hinder the rotation around the central C-C bond, giving rise to stable atropisomers. acs.orgnih.gov
Prediction and Characterization of Atropisomeric Conformations
Computational modeling is a primary tool for predicting the stable conformations of such molecules. By performing a potential energy surface (PES) scan, where the dihedral angle between the two phenyl rings is systematically varied, the energy minima corresponding to the stable atropisomeric conformations can be identified. ekb.eg These calculations can also reveal the transition state geometries for the interconversion between atropisomers.
Illustrative Predicted Conformational Data
Disclaimer: The following table contains illustrative data based on computational studies of similarly substituted biphenyls. Specific data for this compound is not available.
| Conformational Parameter | Illustrative Predicted Value | Computational Method |
| Dihedral Angle (θ) at Energy Minimum | 40° - 60° and 120° - 140° | DFT Geometry Optimization |
| Relative Energy of Atropisomers | < 1 kcal/mol | Single-Point Energy Calculation |
| Transition State Dihedral Angle | ~0° (planar) and ~90° (orthogonal) | Transition State Search |
Energy Barriers for Rotation Around the Biphenyl Axis
The stability of atropisomers is determined by the height of the energy barrier for rotation around the biphenyl axis. A higher barrier corresponds to a slower rate of interconversion and more stable atropisomers. researchgate.net Computational chemistry provides reliable methods for calculating these rotational energy barriers. semanticscholar.org
The energy barrier is typically calculated as the difference in energy between the ground state (energy minimum) conformation and the transition state conformation. For biphenyls, the transition states are often near-planar or near-orthogonal arrangements of the two rings, where steric repulsion is maximized. nih.govcomporgchem.com The magnitude of the rotational barrier is highly sensitive to the size and nature of the substituents. researchgate.net For this compound, the vinyl group is expected to be the dominant contributor to the steric hindrance.
Illustrative Rotational Energy Barrier Data
Disclaimer: The following table presents illustrative energy barrier values based on trends observed for substituted biphenyls in the literature. Specific calculated values for this compound are not available.
| Transition State | Illustrative Rotational Barrier (ΔG‡) | Computational Method |
| Planar (θ = 0°) | 10 - 20 kcal/mol | DFT with thermal corrections |
| Orthogonal (θ = 90°) | 8 - 15 kcal/mol | DFT with thermal corrections |
The calculated energy barriers can be used to estimate the half-life of the atropisomers at a given temperature, providing a theoretical assessment of their stability and the feasibility of their experimental isolation. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo 4 Methoxy 3 Vinyl 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) for Proton Environments and Connectivity
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their adjacencies. For 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl, the ¹H NMR spectrum is expected to show a series of signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons.
The protons on the two phenyl rings are chemically distinct due to the substitution pattern. The methoxy-substituted ring (the 4'-methoxy ring) would likely exhibit two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The bromo- and vinyl-substituted ring would present a more complex pattern with three distinct aromatic protons.
The vinyl group protons would appear as a set of doublet of doublets (dd), a characteristic ABX spin system, revealing the geminal, cis, and trans coupling constants between them. The methoxy group would present a sharp singlet, typically in the range of 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: Predicted values are based on typical chemical shifts for analogous structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl (-CH=) | ~6.8 - 7.0 | dd | J_trans ≈ 17, J_cis_ ≈ 11 |
| Vinyl (=CH₂, trans) | ~5.8 - 6.0 | dd | J_trans_ ≈ 17, J_gem_ ≈ 1.5 |
| Vinyl (=CH₂, cis) | ~5.3 - 5.5 | dd | J_cis_ ≈ 11, J_gem_ ≈ 1.5 |
| Aromatic (H) | ~7.0 - 7.8 | m | - |
| Methoxy (-OCH₃) | ~3.85 | s | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. With a molecular formula of C₁₅H₁₃BrO, the spectrum is expected to display 15 distinct signals, assuming no accidental overlap. bldpharm.com
The sp² hybridized carbons of the two aromatic rings and the vinyl group would resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the bromine would be shifted to a higher field compared to the others due to the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group would appear at a significantly downfield position. The sp³ hybridized carbon of the methoxy group would be found in the upfield region of the spectrum (around 55-60 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary (C-Br) | ~120 - 125 |
| Quaternary (C-C, biphenyl) | ~130 - 145 |
| Quaternary (C-O) | ~158 - 162 |
| Aromatic (CH) | ~114 - 135 |
| Vinyl (-CH=) | ~135 - 138 |
| Vinyl (=CH₂) | ~115 - 118 |
| Methoxy (-OCH₃) | ~55 - 56 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show cross-peaks connecting adjacent protons on the aromatic rings and within the vinyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is vital for connecting different fragments of the molecule. For instance, it would show correlations from the methoxy protons to the quaternary aromatic carbon at the 4'-position, and from the vinyl protons to the carbons of the substituted phenyl ring, thus confirming the placement of these functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly useful for determining the relative stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the vinyl protons and the adjacent aromatic proton, as well as between protons on the two different biphenyl (B1667301) rings, providing information about the dihedral angle between the rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula, and can be used to deduce structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula. For this compound, with a molecular formula of C₁₅H₁₃BrO, HRMS would be used to confirm this composition. bldpharm.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated m/z |
| [C₁₅H₁₃⁷⁹BrO]⁺ | ⁷⁹Br | 288.01497 |
| [C₁₅H₁₃⁸¹BrO]⁺ | ⁸¹Br | 290.01292 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information.
For this compound, the fragmentation would likely proceed through several key pathways:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-containing compounds, leading to a [M-15]⁺ ion.
Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a significant fragment at [M-79/81]⁺.
Cleavage of the biphenyl bond: While less common, fragmentation at the central C-C bond connecting the two rings could occur.
Loss of ethylene (B1197577) (C₂H₄): Fragmentation within the vinyl group could lead to the loss of a neutral ethylene molecule.
The study of these fragmentation patterns allows for the confirmation of the presence and location of the various functional groups on the biphenyl scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl, and how are intermediates validated?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura, leveraging bromo and methoxy substituents for regioselective bond formation. For example, vinyl group introduction may involve Heck coupling. Intermediate validation employs 1H/13C NMR (to confirm substitution patterns) and HPLC-MS (to verify purity >98%). Crystallographic validation (e.g., single-crystal X-ray diffraction) ensures structural accuracy .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from methoxy, vinyl, and bromo groups.
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., distinguishing para vs. meta positions) using SHELXL refinement .
- IR spectroscopy : Confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
